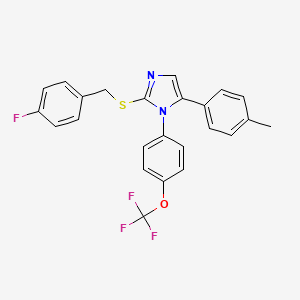

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

説明

特性

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2OS/c1-16-2-6-18(7-3-16)22-14-29-23(32-15-17-4-8-19(25)9-5-17)30(22)20-10-12-21(13-11-20)31-24(26,27)28/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHROEOCEMUMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Common reagents used in these reactions include halogenated benzenes, thiols, and trifluoromethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: Conversion of thioether to sulfoxide or sulfone.

Reduction: Reduction of aromatic nitro groups to amines.

Substitution: Halogenation, nitration, and sulfonation of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for halogenation. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while halogenation of the aromatic rings would introduce halogen atoms at specific positions.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving imidazole derivatives.

Medicine: Potential use as a pharmaceutical agent due to its biological activity.

Industry: Use in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound offers superior metabolic stability compared to methoxy (e.g., 6g) or difluoromethoxy (e.g., ) due to reduced susceptibility to enzymatic cleavage .

- Thioether vs. Thiol : The thioether linkage in the target compound enhances stability over thiol-containing analogues (e.g., ), which are prone to oxidation or disulfide formation .

- Halogen Substitution : Bromophenyl (9c) and chlorophenyl (4) groups improve binding affinity via halogen bonding but may reduce solubility .

Pharmacological and Physicochemical Properties

- Metabolic Stability : The trifluoromethoxy group in the target compound reduces oxidative metabolism, as seen in TGR5 agonists (e.g., 6g), where similar groups improve oral bioavailability .

- Binding Affinity : Docking studies (e.g., AutoDock Vina ) suggest that the trifluoromethoxy group enhances interactions with hydrophobic pockets in target proteins, similar to chlorophenyl derivatives (4) in antimicrobial applications .

Research Findings and Implications

- Therapeutic Potential: The trifluoromethoxy group positions this compound as a candidate for diseases requiring prolonged drug exposure (e.g., chronic inflammation or metabolic disorders) .

- Limitations : High lipophilicity may necessitate formulation optimization to improve solubility, as seen with similar imidazole derivatives .

- Future Directions : Comparative in vivo studies with analogues (e.g., 6g and 9c ) are needed to validate pharmacokinetic advantages and target engagement.

生物活性

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that may influence its biological activity. The synthesis typically involves several steps, including the formation of the imidazole ring and introduction of various substituents.

Key Structural Features:

- Imidazole Ring: Central to its biological activity.

- Fluorobenzyl Group: Imparts unique electronic properties.

- Trifluoromethoxy Group: May enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research has shown that imidazole derivatives exhibit significant antimicrobial activity. A study comparing various imidazoles found that compounds with similar structures inhibited bacterial growth effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | E. coli | 17 |

| Control (Standard Antibiotic) | E. coli | 25 |

The above table illustrates that while the compound shows promising antimicrobial effects, it is less effective than standard antibiotics, suggesting potential for further optimization in structure to enhance efficacy.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. In vitro studies indicated that 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exhibits cytotoxic effects against various cancer cell lines.

Case Study:

A recent study evaluated the compound's effect on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

At a concentration of 50 µM, the compound reduced cell viability by 55%, indicating significant potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the imidazole ring plays a critical role in binding to these targets, modulating their activity and leading to observed biological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar imidazoles:

| Compound Name | Fluorine Substituent | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Yes | Moderate | Low |

| Compound B | No | High | Moderate |

| 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | Yes | Moderate | High |

This table highlights that while some compounds show high antimicrobial activity, they may lack anticancer properties, emphasizing the dual potential of the target compound.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioisomeric purity (e.g., distinguishing C-2 vs. C-4 substitution on the imidazole ring) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~477.4 for C₂₄H₁₉F₄N₂OS) .

- Infrared (IR) Spectroscopy : Identification of thioether (C-S, ~600 cm⁻¹) and trifluoromethoxy (C-O-CF₃, ~1250 cm⁻¹) groups .

How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing p-tolyl with nitro- or methoxy-substituted phenyl) to assess electronic effects on bioactivity .

- QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate logP, polar surface area, and steric parameters with observed antimicrobial or anticancer activity .

- Biological assays : Test analogs against panels of enzyme targets (e.g., COX-1/2, cytochrome P450) to identify critical pharmacophores .

What strategies resolve contradictory biological activity data in related imidazole derivatives?

Q. Advanced

- Comparative structural analysis : Compare analogs with minor substituent changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate activity drivers .

- In silico docking : Map binding poses to enzyme active sites (e.g., COX-2 or fungal lanosterol demethylase) to explain potency variations .

- Dose-response profiling : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay-specific artifacts .

What are the primary biological targets and screening assays for this compound?

Q. Basic

- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <10 µM for potent derivatives .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting apoptosis induction via caspase-3 activation .

- Enzyme inhibition : Fluorometric assays for COX-1/2 or histone deacetylase (HDAC) inhibition, with IC₅₀ values reported in nanomolar ranges .

How can researchers assess the metabolic stability and toxicity of this compound?

Q. Advanced

- In vitro microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .

- Cytotoxicity profiling : Compare therapeutic indices (TI = IC₅₀ healthy cells/IC₅₀ cancer cells) using primary hepatocytes or HEK293 cells .

- hERG inhibition assays : Patch-clamp studies to evaluate cardiac toxicity risks, critical for drug development .

What purification techniques are effective post-synthesis?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate regioisomers .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to achieve >95% purity .

- Centrifugal partition chromatography (CPC) : For large-scale purification of thioether-linked imidazoles .

What role do computational methods play in studying this compound’s interactions?

Q. Advanced

- Molecular docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina, validated by mutagenesis studies .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .

- ADMET prediction : Tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

How can regioselectivity in imidazole functionalization be confirmed experimentally?

Q. Basic

- X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., N-1 vs. N-3 positions) .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between substituents (e.g., p-tolyl and trifluoromethoxyphenyl groups) .

What in vivo models are suitable for evaluating therapeutic potential?

Q. Advanced

- Xenograft models : Test antitumor efficacy in nude mice with MDA-MB-231 breast cancer xenografts, monitoring tumor volume and survival .

- Infection models : Assess antimicrobial efficacy in Galleria mellonella larvae infected with MRSA .

- Pharmacokinetics : Measure plasma concentration-time profiles after oral/intravenous administration in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。